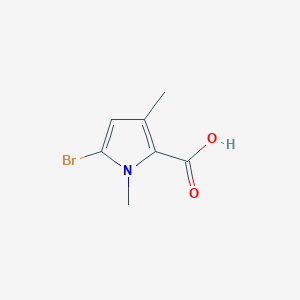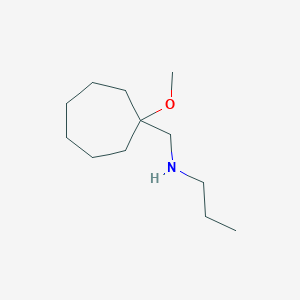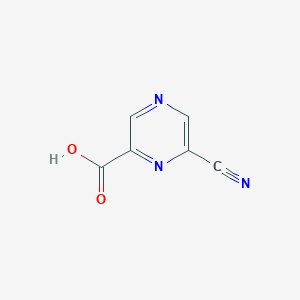
2-Acetamido-2-(tetrahydro-2h-pyran-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-(tetrahydro-2H-pyran-3-yl)acetic acid is an organic compound with the molecular formula C9H15NO4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-(tetrahydro-2H-pyran-3-yl)acetic acid typically involves the reaction of tetrahydropyran derivatives with acetamido precursors. One common method includes the protection of alcohols using 3,4-dihydropyran to form tetrahydropyranyl ethers, followed by subsequent reactions to introduce the acetamido group . The reaction conditions often involve the use of acid catalysts such as p-toluenesulfonic acid in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-(tetrahydro-2H-pyran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The tetrahydropyran ring can undergo substitution reactions, particularly at the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, amines, and substituted tetrahydropyran derivatives.
Scientific Research Applications
2-Acetamido-2-(tetrahydro-2H-pyran-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-(tetrahydro-2H-pyran-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the tetrahydropyran ring provides structural stability and influences the compound’s overall conformation. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-2-carboxylic acid: Similar in structure but lacks the acetamido group.
Tetrahydro-2H-pyran-4-acetic acid: Another derivative with a different substitution pattern on the tetrahydropyran ring.
2-Tetrahydropyranyl acrylate: Used in the formation of photoresists and as a protected acrylic acid.
Uniqueness
2-Acetamido-2-(tetrahydro-2H-pyran-3-yl)acetic acid is unique due to the presence of both the acetamido group and the tetrahydropyran ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its role as an intermediate in complex syntheses highlight its versatility.
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-acetamido-2-(oxan-3-yl)acetic acid |
InChI |
InChI=1S/C9H15NO4/c1-6(11)10-8(9(12)13)7-3-2-4-14-5-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
YFJYRAKNJSUYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1CCCOC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B13644629.png)






